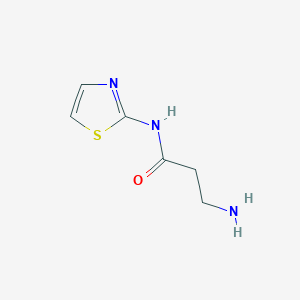![molecular formula C10H10N2O B1292170 2-シクロプロピルベンゾ[d]オキサゾール-5-アミン CAS No. 1017027-77-8](/img/structure/B1292170.png)
2-シクロプロピルベンゾ[d]オキサゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylbenzo[d]oxazol-5-amine is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclopropyl group attached to the benzoxazole ring, which imparts unique chemical properties.
科学的研究の応用
2-Cyclopropylbenzo[d]oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
Target of Action
Oxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . The specific mode of action would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropylbenzo[d]oxazol-5-amine. For instance, it is recommended to prevent the chemical from entering drains and to avoid its discharge into the environment . It should be stored sealed in a dry environment at 2-8°C .
生化学分析
Biochemical Properties
2-Cyclopropylbenzo[d]oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of 2-Cyclopropylbenzo[d]oxazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-Cyclopropylbenzo[d]oxazol-5-amine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Cyclopropylbenzo[d]oxazol-5-amine has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Cyclopropylbenzo[d]oxazol-5-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Furthermore, 2-Cyclopropylbenzo[d]oxazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropylbenzo[d]oxazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclopropylbenzo[d]oxazol-5-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Cyclopropylbenzo[d]oxazol-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-Cyclopropylbenzo[d]oxazol-5-amine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, introducing a hydrophilic group . In phase II metabolism, it undergoes conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination .
Transport and Distribution
The transport and distribution of 2-Cyclopropylbenzo[d]oxazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Cyclopropylbenzo[d]oxazol-5-amine within tissues is also dependent on its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2-Cyclopropylbenzo[d]oxazol-5-amine is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 2-Cyclopropylbenzo[d]oxazol-5-amine may be directed to the nucleus, where it can interact with nuclear proteins and affect gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbenzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with cyclopropyl isocyanate under controlled conditions to form the desired benzoxazole derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-Cyclopropylbenzo[d]oxazol-5-amine may involve multi-step synthesis starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: 2-Cyclopropylbenzo[d]oxazol-5-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoxazole compounds with different functional groups.
類似化合物との比較
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Chlorobenzo[d]oxazole: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2-Cyclopropylbenzo[d]oxazol-5-amine stands out due to the presence of the cyclopropyl group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-cyclopropyl-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNEXZZBXFWCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
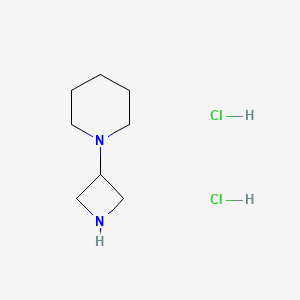
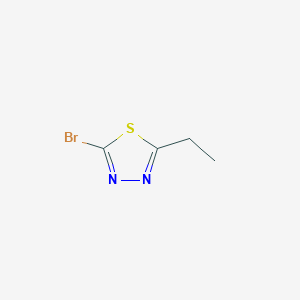
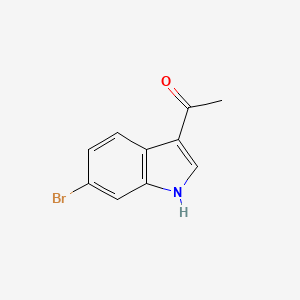
![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)

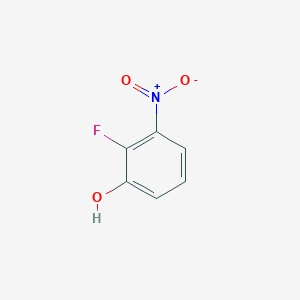
![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)
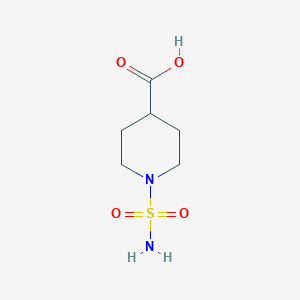
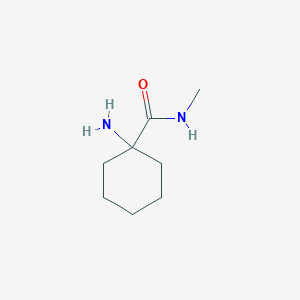
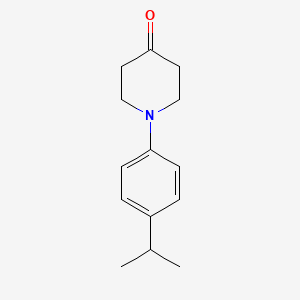
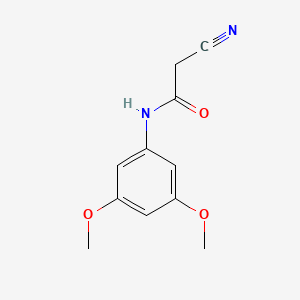
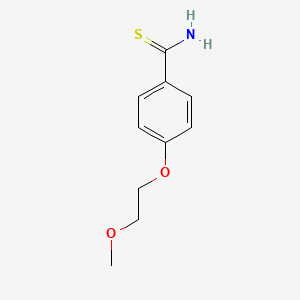
![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)
